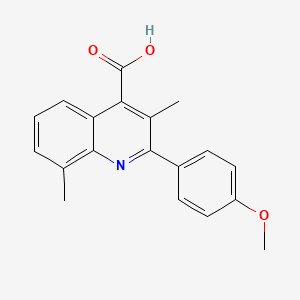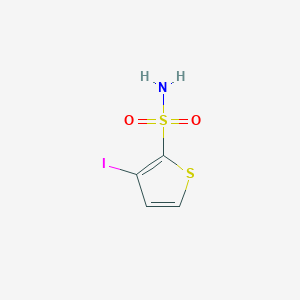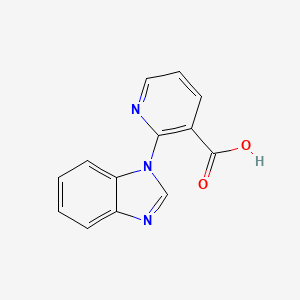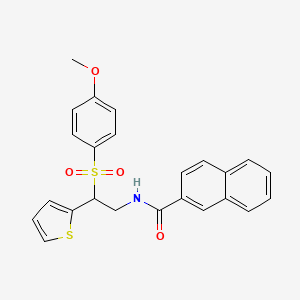
2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid” are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound serves as a precursor in synthesizing a variety of tetrahydroisoquinoline compounds, demonstrating its versatility in organic synthesis. The crystalline structure of a similar compound, (3-Methoxyphenyl)acetic acid, showcases dimers formed via hydrogen bonds, indicating potential for complex molecular interactions (Choudhury & Row, 2002).
Metal Complex Formation
- Carboxyl-functionalized 2-phenylquinoline derivatives, including 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes exhibit notable fluorescent behavior and antibacterial activities, suggesting applications in materials science and antibacterial research (Lei et al., 2014).
Antibacterial Activities
- The compound's derivatives have been studied for their antibacterial properties, showing significant activity against various bacterial strains. This underlines the compound's potential in developing new antimicrobial agents (Osarumwense, 2022).
Fluorescent Properties and Labeling
- Certain derivatives, such as 6-methoxy-4-quinolone, demonstrate strong fluorescence in a wide pH range in aqueous media, proposing its use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Pharmaceutical Applications
- Derivatives of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid have been identified as potent apoptosis inducers and anticancer agents, showing high blood-brain barrier penetration. This indicates the compound's relevance in developing treatments for brain-related cancers (Sirisoma et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
Similar compounds have been reported to interact with their targets through a process involving structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to the progression of triple-negative breast cancer .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good absorption, distribution, metabolism, excretion, and toxicity profiles, which could impact their bioavailability.
Result of Action
Similar compounds have been reported to show strong electronic characteristics and varying levels of affinity for their target proteins .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-5-4-6-15-16(19(21)22)12(2)18(20-17(11)15)13-7-9-14(23-3)10-8-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZNSAUZEYAAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)
![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)
![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)


![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/no-structure.png)


